3-Phenyl-1-propylzinc bromide
Overview
Description
3-Phenyl-1-propylzinc bromide: is an organozinc compound with the chemical formula C9H11BrZn . It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and toluene . This compound is known for its nucleophilic properties, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-propylzinc bromide is typically prepared by reacting zinc bromide with 3-phenylpropyl halide in a dry organic solvent, usually at low temperatures . The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture and decomposing .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often packaged under argon in resealable bottles to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-propylzinc bromide undergoes various types of reactions, including nucleophilic substitution, addition, and coupling reactions . It is commonly used in reactions with active halogenated hydrocarbons, ketones, and aldehydes .
Common Reagents and Conditions:
Nucleophilic Substitution: Reacts with halogenated hydrocarbons under anhydrous conditions.
Addition Reactions: Reacts with ketones and aldehydes to form alcohols.
Coupling Reactions: Used in palladium-catalyzed cross-coupling reactions.
Major Products: The major products formed from these reactions include substituted hydrocarbons, alcohols, and coupled organic compounds .
Scientific Research Applications
3-Phenyl-1-propylzinc bromide is widely used in scientific research due to its versatility as a nucleophilic reagent . Some of its applications include:
Organic Synthesis: Used to synthesize complex organic molecules through nucleophilic substitution and addition reactions.
Catalysis: Acts as a catalyst in various organic reactions, including the reduction of oxamides.
Material Science: Utilized in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-propylzinc bromide involves its nucleophilic attack on electrophilic centers in organic molecules . The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. This enables the compound to participate in various organic transformations, including the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- 3-Phenylpropylmagnesium bromide
- 3-Phenylpropyl lithium
- 3-Phenylpropyl sodium
Comparison: Compared to similar organometallic compounds, 3-Phenyl-1-propylzinc bromide is unique due to its relatively mild reactivity and stability under dry conditions . While compounds like 3-Phenylpropylmagnesium bromide and 3-Phenylpropyl lithium are highly reactive and require stringent handling conditions, this compound offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);propylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDLRSRUPYQIGX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC1=CC=CC=C1.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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